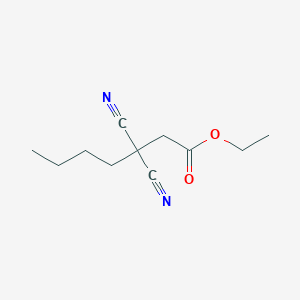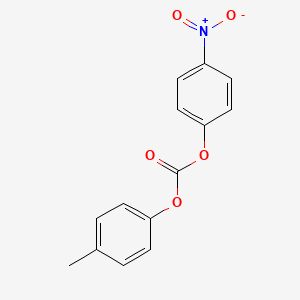
4-Methylphenyl 4-nitrophenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylphenyl 4-nitrophenyl carbonate is an organic compound with the molecular formula C14H11NO5 It is a type of diaryl carbonate, characterized by the presence of both a methylphenyl and a nitrophenyl group attached to a carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylphenyl 4-nitrophenyl carbonate typically involves the reaction of 4-methylphenol and 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Methylphenyl 4-nitrophenyl carbonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as phenoxide anions, leading to the formation of phenyl carbonates.
Common Reagents and Conditions:
Nucleophilic Substitution: Phenoxide anions in aqueous solution at 25°C.
Reduction: Hydrogen gas and palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of phenyl carbonates.
Reduction: Formation of 4-methylphenyl 4-aminophenyl carbonate.
Scientific Research Applications
4-Methylphenyl 4-nitrophenyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbonates and carbamates.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 4-nitrophenyl carbonate involves nucleophilic attack on the carbonyl carbon of the carbonate group. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group and form the final product . The presence of electron-withdrawing groups, such as the nitro group, enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack .
Comparison with Similar Compounds
- 4-Chlorophenyl 4-nitrophenyl carbonate
- 4-Methylphenyl 2,4-dinitrophenyl carbonate
- 4-Chlorophenyl 2,4-dinitrophenyl carbonate
Comparison: 4-Methylphenyl 4-nitrophenyl carbonate is unique due to the presence of both a methyl and a nitro group, which influence its reactivity and stability. Compared to 4-chlorophenyl derivatives, the methyl group is less electron-withdrawing, resulting in slightly different reactivity patterns . The presence of an additional nitro group in dinitrophenyl carbonates further increases their electrophilicity and reactivity towards nucleophiles .
Properties
CAS No. |
439688-37-6 |
|---|---|
Molecular Formula |
C14H11NO5 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
(4-methylphenyl) (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C14H11NO5/c1-10-2-6-12(7-3-10)19-14(16)20-13-8-4-11(5-9-13)15(17)18/h2-9H,1H3 |
InChI Key |
HXZWZZQEHVGELF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


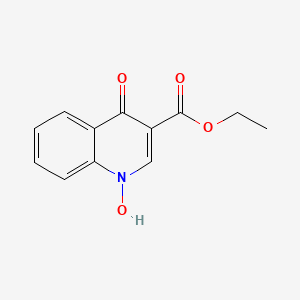
![1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14246806.png)
![4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline](/img/structure/B14246816.png)
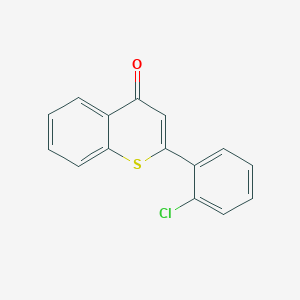
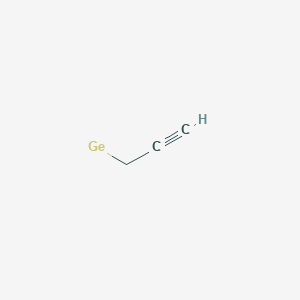
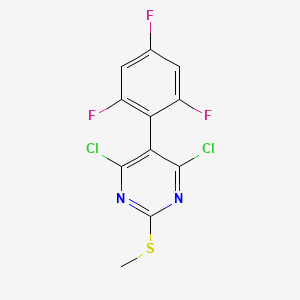
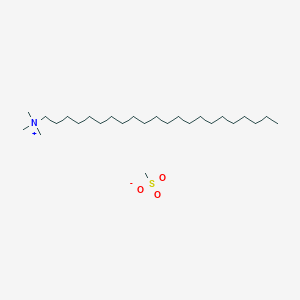

![Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl]-](/img/structure/B14246852.png)
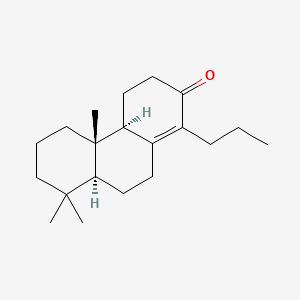
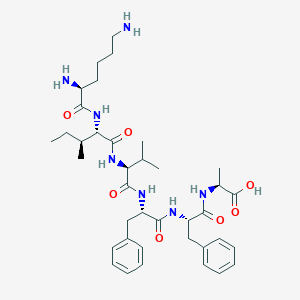
![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)
